molecular formula C12H14N2O2 B15320482 3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

Katalognummer: B15320482
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: RGZHCSVSCNHNIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused with a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a pyrrolidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Wirkmechanismus

The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide include other spirocyclic structures such as:

  • 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]
  • 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate

Uniqueness

What sets 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide apart is its specific functional group (carboxamide) which can impart unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

InChI

InChI=1S/C12H14N2O2/c13-11(15)14-6-5-12(8-14)10-4-2-1-3-9(10)7-16-12/h1-4H,5-8H2,(H2,13,15)

InChI-Schlüssel

RGZHCSVSCNHNIW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12C3=CC=CC=C3CO2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.